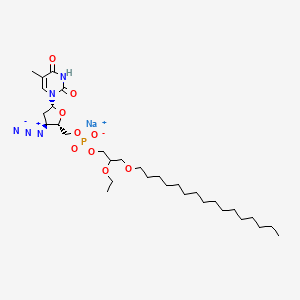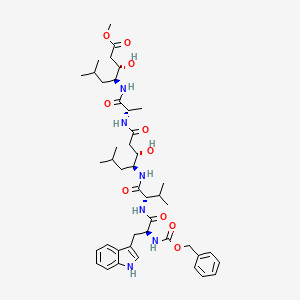
(Rh(NBD)(CF3PPP))(OTf)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) involves the reaction of rhodium precursors with the ligand Tris(3,5-bis(trifluoromethyl)phenyl)phosphine. One common method includes reacting [Rhodium(μ-Cl)(Norbornadiene)]2 with Tris(3,5-bis(trifluoromethyl)phenyl)phosphine in the presence of a suitable solvent . The resulting complex is then treated with Trifluoromethanesulfonic acid to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule across the rhodium center, increasing its oxidation state.
Reductive Elimination: The reverse of oxidative addition, where the rhodium center reduces its oxidation state by eliminating a molecule.
Substitution Reactions: Ligands on the rhodium center can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include diphenylphosphine oxide, boron trifluoride etherate, and various diimines . Reaction conditions often involve specific temperatures, solvents, and sometimes the presence of hydrogen or other gases .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the hydrophosphinylation of alkynes using this rhodium complex can produce (E)-diphenyl(styryl)phosphine oxide .
科学的研究の応用
(Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) has several scientific research applications:
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and structural characteristics.
Medicinal Chemistry:
作用機序
The mechanism of action of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) involves the coordination of the rhodium center with various ligands, facilitating different catalytic processes. The rhodium center can undergo oxidative addition and reductive elimination, enabling the formation and breaking of chemical bonds . The presence of the Tris(3,5-bis(trifluoromethyl)phenyl)phosphine ligand enhances the compound’s stability and reactivity by increasing the electron density around the rhodium center .
類似化合物との比較
Similar Compounds
(Rhodium(μ-Cl)(Norbornadiene))2: This compound is a precursor in the synthesis of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) and shares similar structural features.
(Rhodium(μ-Cl)(Cyclooctadiene))2: Another rhodium complex with similar catalytic properties but different ligand coordination.
Uniqueness
The uniqueness of (Rhodium(Norbornadiene)(Tris(3,5-bis(trifluoromethyl)phenyl)phosphine))(Trifluoromethanesulfonate) lies in its enhanced stability and reactivity due to the presence of the Tris(3,5-bis(trifluoromethyl)phenyl)phosphine ligand. This ligand increases the electron density around the rhodium center, making it more effective in various catalytic processes .
特性
CAS番号 |
204906-22-9 |
|---|---|
分子式 |
C55H41F21O3P3RhS- |
分子量 |
1376.8 g/mol |
IUPAC名 |
bicyclo[2.2.1]hepta-2,5-diene;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;rhodium;trifluoromethanesulfonate |
InChI |
InChI=1S/C47H33F18P3.C7H8.CHF3O3S.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2-7-4-3-6(1)5-7;2-1(3,4)8(5,6)7;/h2-25H,26-28H2,1H3;1-4,6-7H,5H2;(H,5,6,7);/p-1 |
InChIキー |
XIIWXRFMUJKTRH-UHFFFAOYSA-M |
正規SMILES |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C1C2C=CC1C=C2.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


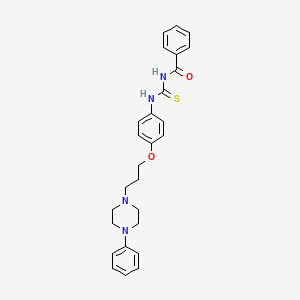
![Substanz NR. 336 [German]](/img/structure/B12784204.png)
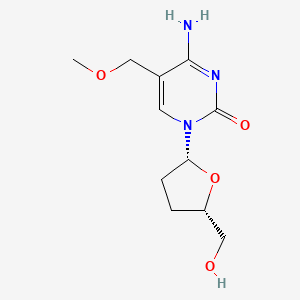
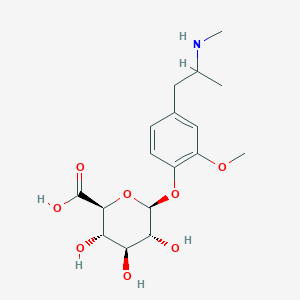

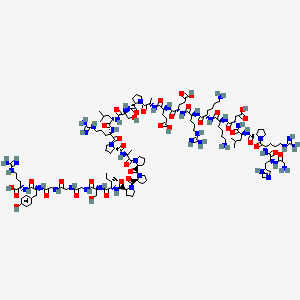
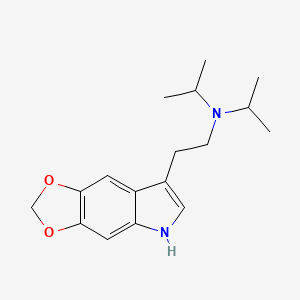
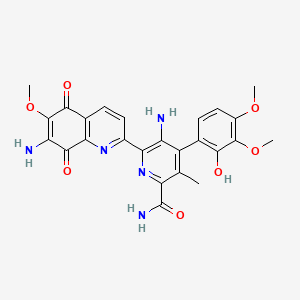

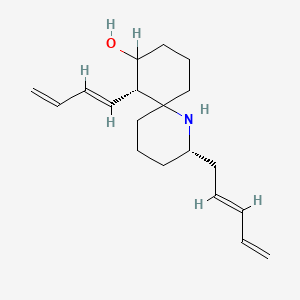

![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
